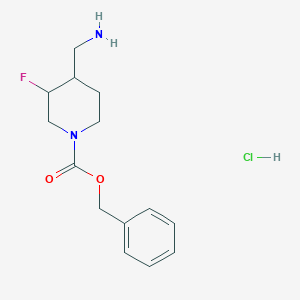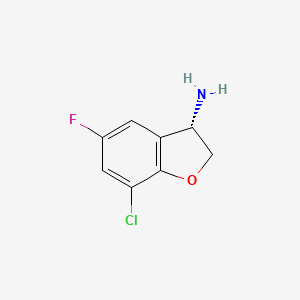
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, an aminomethyl group, a fluorine atom, and a carboxylate group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction using an appropriate carboxylic acid and an alcohol.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to obtain the desired product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed on the carboxylate group to form alcohols or on the piperidine ring to form saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, while the fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as benzyl chloride for electrophilic substitution and sodium fluoride for nucleophilic substitution are commonly employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or saturated piperidine derivatives.
Substitution: Formation of substituted benzyl derivatives or fluorinated compounds.
Applications De Recherche Scientifique
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzyl4-(aminomethyl)piperidine-1-carboxylatehydrochloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-(Aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride: Lacks the benzyl group, which may affect its binding affinity to certain molecular targets.
Benzyl4-(aminomethyl)-3-chloropiperidine-1-carboxylatehydrochloride: Contains a chlorine atom instead of a fluorine atom, which may influence its chemical and biological properties.
Uniqueness: Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride is unique due to the presence of both the benzyl group and the fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H20ClFN2O2 |
|---|---|
Poids moléculaire |
302.77 g/mol |
Nom IUPAC |
benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19FN2O2.ClH/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,16H2;1H |
Clé InChI |
RMEPJJPOEYSFKA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)










